N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide is a complex organic compound with significant potential in scientific research and pharmaceutical applications. This compound features a unique structure that incorporates multiple functional groups, including dimethylamino, pyridinyl, and fluorophenyl moieties, contributing to its diverse chemical properties and biological activities.
This compound belongs to the class of formamides, specifically those containing aromatic and heterocyclic components. It is characterized by its dual nitrogen functionalities and fluorinated aromatic rings, which are often associated with enhanced biological activity and stability.
The synthesis of N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and purification steps like recrystallization or chromatography to isolate the product in high purity.
The molecular structure of N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide can be represented using various structural notation systems:
CN(C)C(=O)NCC(C1=CC=C(C=C1F)N=C2C=CC=CC2=N)C(F)=C
InChI=1S/C22H22F2N4O/c1-30(2)22(29)28-19-12-18(23)13-20(19)21-11-10-17(26)15-16(21)14-27-8-6-7-9-27/h6-13,15H,14,16H2,1-5H3,(H,28,29)
These notations highlight the connectivity and arrangement of atoms within the molecule.
N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide can participate in several chemical reactions:
Reactions involving this compound often require careful control of conditions (temperature, solvent choice, catalysts) to ensure high yields and minimize side products.
The mechanism of action for N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide is primarily linked to its interactions with biological targets.
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory effects.
Key physical properties include:
Important chemical properties include:
Relevant data from various studies indicate that this compound exhibits low toxicity profiles in preliminary assessments.
N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide has potential applications in:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5